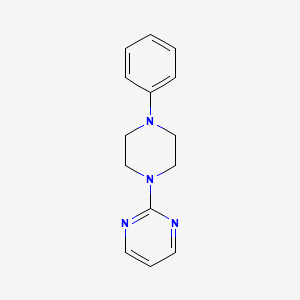
2-(4-苯基哌嗪-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
抗肿瘤活性
已经研究了2-(4-苯基哌嗪-1-基)嘧啶衍生物的抗肿瘤性质。例如,某些吡啶并[2,3-d]嘧啶,包括具有2-(4-苯基哌嗪-1-基)基团的化合物,在体外显示出对DNA损伤的显著抗肿瘤活性。其中一种化合物在小鼠Ehrlich腹水癌模型中展现出强大的体内抗肿瘤活性(Gineinah et al., 2013)。
组胺H4受体配体
一系列2-氨基嘧啶,包括具有2-(4-苯基哌嗪-1-基)嘧啶的化合物,被合成为组胺H4受体(H4R)的配体。对嘧啶核心和苯基哌嗪基团的修饰导致了在体内具有抗炎和抗痛觉性质的有效化合物的开发,表明在疼痛管理中可能有潜在应用(Altenbach et al., 2008)。
胆碱酯酶和Aβ聚集抑制剂
发现某些2,4-二取代嘧啶衍生物,包括具有2-(4-苯基哌嗪-1-基)取代基的化合物,对胆碱酯酶具有抑制作用,并且对淀粉样蛋白-β(Aβ)聚集具有抑制作用。这些发现对于开发针对阿尔茨海默病(AD)的治疗药物特别重要(Mohamed et al., 2011)。
抗菌和抗真菌剂
从2-(4-苯基哌嗪-1-基)嘧啶合成的化合物显示出显著的抗菌和抗真菌活性。例如,特定的嘧啶结构的哌嗪衍生物在一定浓度下表现出显著的抗菌和抗真菌效果(Thriveni et al., 2014)。
非线性光学性质
嘧啶环,包括2-(4-苯基哌嗪-1-基)嘧啶衍生物,已被用于非线性光学(NLO)应用。研究表明,某些硫代嘧啶衍生物具有显著的NLO特性,可能适用于光电应用(Hussain et al., 2020)。
A2A腺苷受体逆激动剂
2-(4-苯基哌嗪-1-基)嘧啶衍生物被合成为人类A2A腺苷受体拮抗剂/逆激动剂。这些化合物在治疗神经退行性疾病,如帕金森病和阿尔茨海默病,以及对抗肿瘤细胞免疫逃逸中可能具有潜在的治疗作用(Varano et al., 2020)。
作用机制
Target of Action
The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
2-(4-Phenylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by 2-(4-Phenylpiperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .
Result of Action
The molecular and cellular effects of 2-(4-Phenylpiperazin-1-yl)pyrimidine’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIGMDQROHKZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)

![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)